3-bromo-1-methylquinolin-2(1H)-one
Overview
Description
3-bromo-1-methylquinolin-2(1H)-one: is a heterocyclic compound that belongs to the quinolinone family It is characterized by a quinoline core structure with a bromine atom at the third position and a methyl group at the first position
Scientific Research Applications
3-bromo-1-methylquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the biological activity of quinolinone derivatives and their interactions with biological targets.
Industrial Applications: The compound is used in the production of dyes, pigments, and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-methylquinolin-2(1H)-one typically involves the bromination of 1-methylquinolin-2(1H)-one. The process can be summarized as follows:
Starting Material: 1-methylquinolin-2(1H)-one.
Bromination: The bromination reaction is carried out using a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination at the third position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Using large quantities of brominating agents and solvents in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the quinolinone core can lead to the formation of dihydroquinolinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 3-amino-1-methylquinolin-2(1H)-one or 3-alkoxy-1-methylquinolin-2(1H)-one can be formed.
Oxidation Products: Oxidized derivatives such as quinolinone-4-carboxylic acid.
Reduction Products: Dihydroquinolinone derivatives.
Mechanism of Action
The mechanism of action of 3-bromo-1-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromine atom at the third position and the quinolinone core structure allow it to:
Inhibit Enzymes: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways and leading to various biological effects.
Induce Apoptosis: In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-methylquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.
3-iodo-1-methylquinolin-2(1H)-one: Similar structure but with an iodine atom instead of bromine.
1-methylquinolin-2(1H)-one: Lacks the halogen substituent at the third position.
Uniqueness
3-bromo-1-methylquinolin-2(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
3-bromo-1-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-12-9-5-3-2-4-7(9)6-8(11)10(12)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLMLEUYCWVPBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C(C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10296250 | |
Record name | 3-bromo-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941-91-3 | |
Record name | 941-91-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108475 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10296250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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